

Application Notes: 3-Amino-2-phenylpropanoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Amino-2-phenylpropanoic acid

Cat. No.: B1253674

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Introduction

3-Amino-2-phenylpropanoic acid, a β -amino acid analog of phenylalanine, serves as a versatile building block in medicinal chemistry. Its incorporation into molecules can impart unique structural and pharmacological properties. As a β -amino acid, it contributes to the formation of peptidomimetics with enhanced stability against enzymatic degradation, a crucial attribute for drug development.^[1] Derivatives of **3-amino-2-phenylpropanoic acid** have been explored for various therapeutic applications, including as enzyme inhibitors and antimicrobial agents.^{[2][3]}

Key Applications

- Enzyme Inhibition: The scaffold of **3-amino-2-phenylpropanoic acid** is utilized in the design of enzyme inhibitors. For instance, derivatives have been synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), a zinc-dependent metalloproteinase involved in tumor invasion and metastasis.^[2] The core structure can chelate the zinc ion in the active site of such enzymes, leading to inhibitory activity.^[2]
- Peptidomimetics and Foldamers: β -amino acids like **3-amino-2-phenylpropanoic acid** are fundamental in the construction of peptidomimetics.^[1] These are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. By replacing α -amino acids with β -amino acids, the peptide backbone is altered, making it less susceptible to proteolytic enzymes.^[1] This strategy is employed to design more robust therapeutic peptides.

- Antimicrobial Agents: Novel derivatives of **3-amino-2-phenylpropanoic acid** have been synthesized and investigated for their antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.^[3] These compounds represent potential new scaffolds for the development of antimicrobial drugs to combat the growing threat of resistance.
- Anti-inflammatory Agents: A derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been evaluated for its anti-inflammatory, antinociceptive, and antiaggregant activities.^[4] Studies have shown its potential to inhibit inflammation with potentially lower gastrointestinal toxicity compared to some existing non-steroidal anti-inflammatory drugs (NSAIDs).^[4]

Quantitative Data

The following table summarizes the inhibitory activity of novel (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives against Aminopeptidase N (APN).

Compound	Target Enzyme	IC50 (μM)	Notes
7e	APN (porcine kidney)	1.26 ± 0.01	More potent than the reference compound, bestatin. ^[2]
Bestatin (reference)	APN (porcine kidney)	2.55 ± 0.11	A known APN inhibitor. ^[2]
7e	APN (on ES-2 cells)	30.19 ± 1.02	Exhibited inhibitory activity on human ovary clear cell carcinoma cells. ^[2]
Bestatin (reference)	APN (on ES-2 cells)	60.61 ± 0.1	[2]

Experimental Protocols

Protocol 1: Synthesis of a 3-Amino-2-phenylpropanoic Acid-Containing Dipeptide

This protocol describes a general method for the synthesis of a dipeptide incorporating a **3-amino-2-phenylpropanoic acid** derivative, adapted from classical peptide coupling methods.

[\[2\]](#)**Materials:**

- (2R, 3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid (Boc-protected intermediate 2)
- Amino acid methyl ester (e.g., L-Leucine methyl ester hydrochloride)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Coupling Reaction: a. Dissolve Boc-protected intermediate 2 (1.0 eq) in DCM. b. Add the amino acid methyl ester hydrochloride (1.2 eq), HOBt (1.2 eq), and DIEA (2.5 eq). c. Cool the mixture to 0 °C in an ice bath. d. Add EDCI (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
- Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected dipeptide.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid

This protocol provides a general cycle for incorporating an unnatural amino acid, such as a protected **3-amino-2-phenylpropanoic acid** derivative, into a peptide sequence using Fmoc/tBu strategy on a solid support.[\[5\]](#)[\[6\]](#)

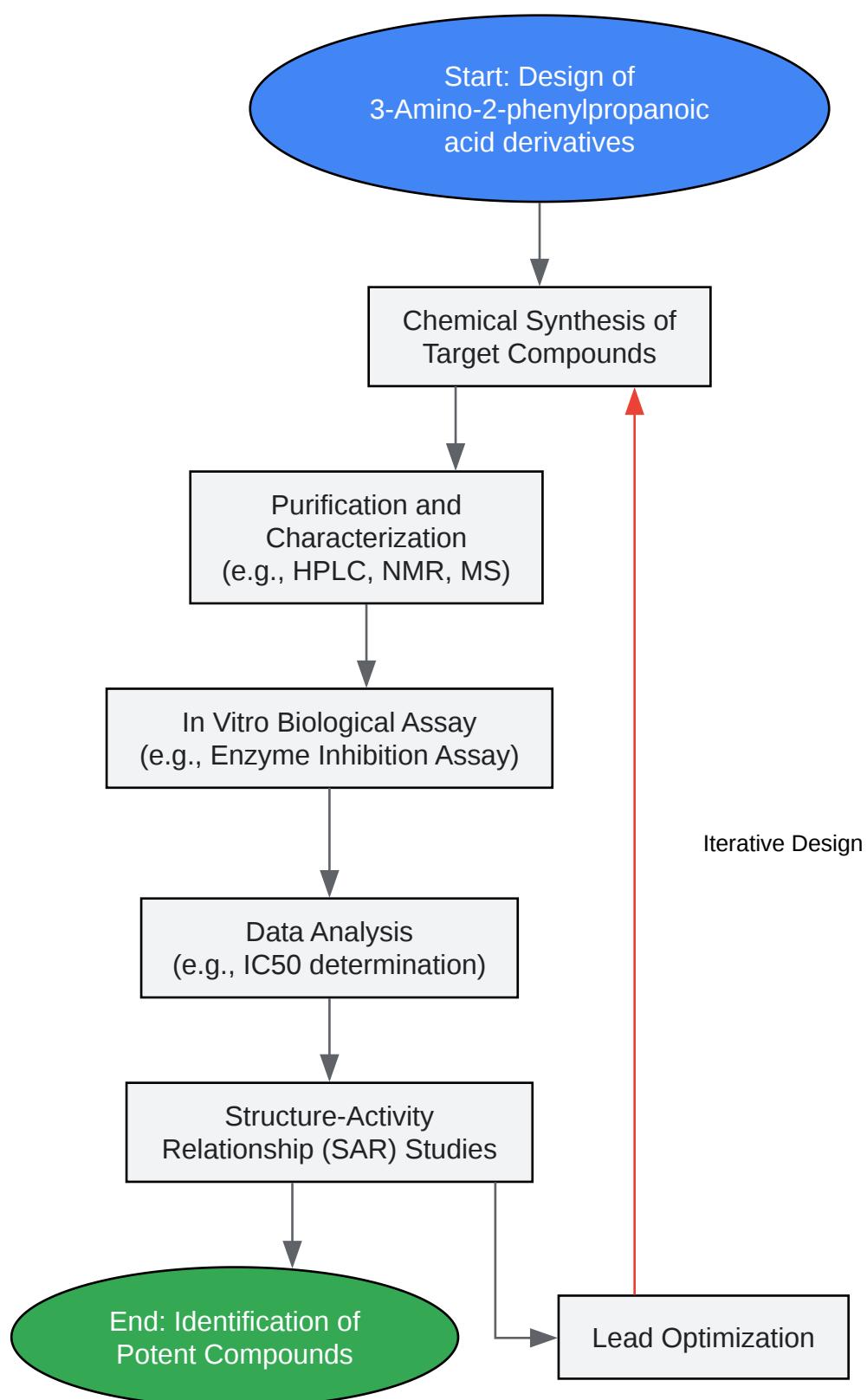
Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Fmoc-protected amino acids (standard and the **3-amino-2-phenylpropanoic acid** derivative)
- Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM).[\[7\]](#)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

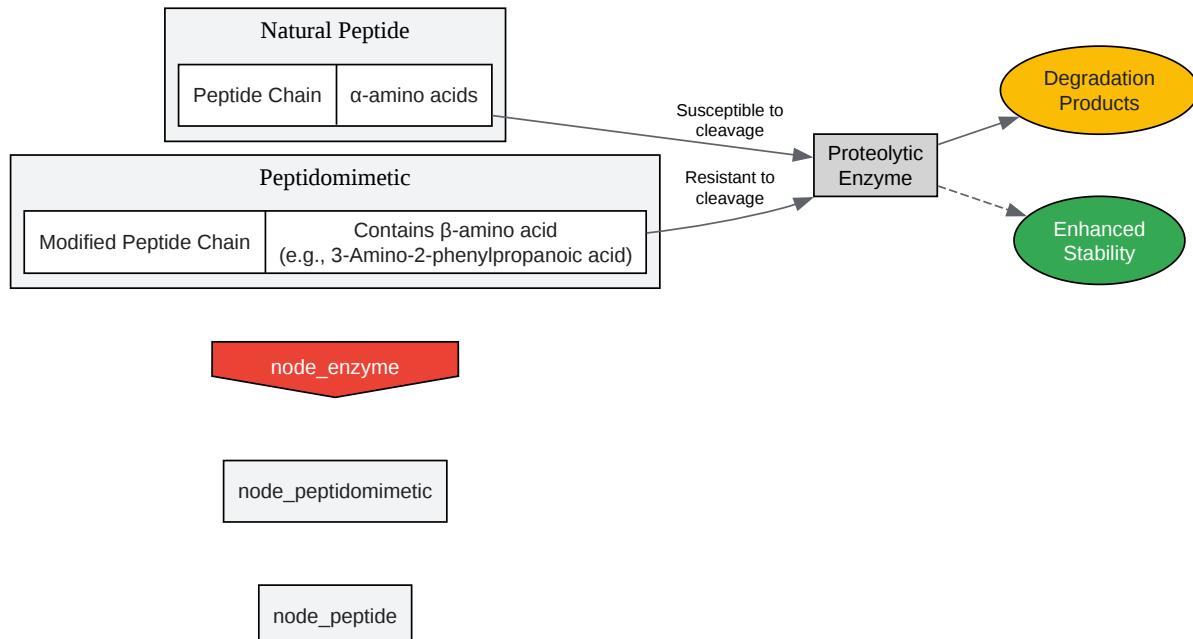
Procedure:

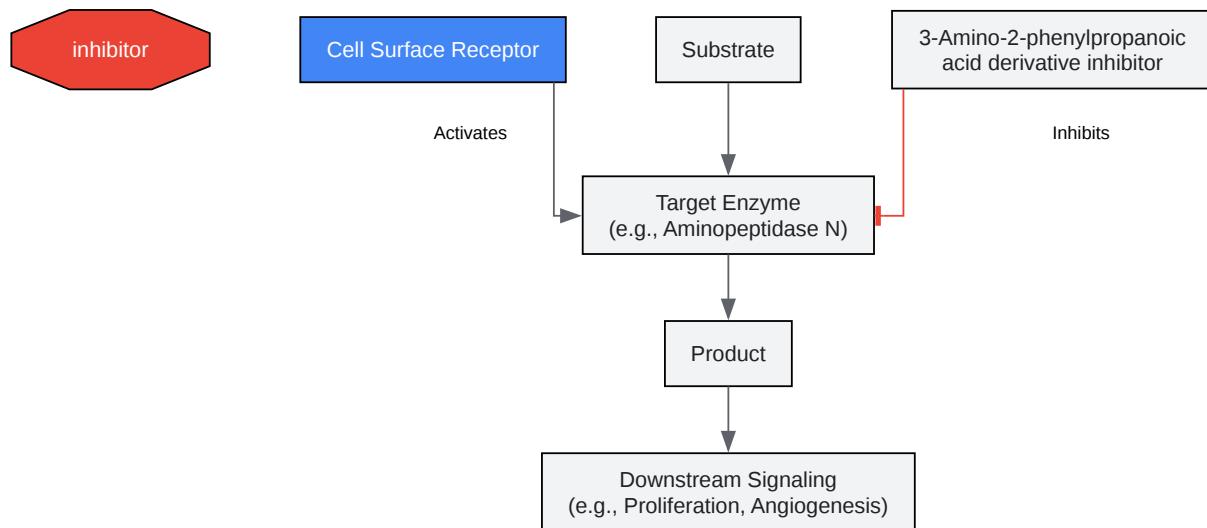
- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[5]
- Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group.[7] c. Drain the piperidine solution and wash the resin thoroughly with DMF.
- Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (e.g., the **3-amino-2-phenylpropanoic acid** derivative) (10 eq) with HCTU (9.8 eq) and NMM (20 eq) in DMF.[7] b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-3 hours.[7] d. Drain the coupling solution and wash the resin with DMF.
- Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the peptide-resin with DMF, DCM, and MeOH, then dry under vacuum.[5] c. Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[5]
- Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5] c. Centrifuge to pellet the peptide, wash with cold diethyl ether, and then purify by reverse-phase HPLC.

Visualizations

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Caption: Workflow for the design, synthesis, and evaluation of **3-Amino-2-phenylpropanoic acid** derivatives.





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